molecular formula C35H29N3O6 B12494914 methyl 3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

methyl 3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12494914
M. Wt: 587.6 g/mol
InChI Key: DGEFBMVUEORMSS-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps. One common approach is the reaction of 7-amino-4-methylcoumarin with various organic halides to form intermediate compounds, which are then further reacted with other reagents to produce the final product . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would likely apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Methyl 3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors involved in various biological pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C35H29N3O6

Molecular Weight

587.6 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[4-(2-oxochromen-3-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C35H29N3O6/c1-43-34(41)27-15-16-30(37-17-19-38(20-18-37)33(40)25-7-3-2-4-8-25)29(22-27)36-32(39)24-13-11-23(12-14-24)28-21-26-9-5-6-10-31(26)44-35(28)42/h2-16,21-22H,17-20H2,1H3,(H,36,39)

InChI Key

DGEFBMVUEORMSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC6=CC=CC=C6OC5=O

Origin of Product

United States

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